molecular formula C13H20N2O4S2 B5568465 N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5568465
M. Wt: 332.4 g/mol
InChI Key: NTCXOFAMDGCMMB-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a morpholine ring, and a butyl group

Scientific Research Applications

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.

    Addition of the Butyl Group: The butyl group can be added via alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-morpholin-4-yl-benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    Sulfonimidates: Organosulfur compounds with similar sulfonyl groups but different overall structures.

Uniqueness

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a morpholine ring, and a carboxamide group

Properties

IUPAC Name

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-3-10(2)14-13(16)12-8-11(9-20-12)21(17,18)15-4-6-19-7-5-15/h8-10H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCXOFAMDGCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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